An In-depth Technical Guide to Tetrahydro-thiophen-3-ol: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to Tetrahydro-thiophen-3-ol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-thiophen-3-ol is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug development. Its sulfur-containing five-membered ring structure, along with a hydroxyl functional group, provides a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Tetrahydro-thiophen-3-ol, with a particular focus on the (R)-enantiomer, which is a key intermediate in the synthesis of certain antibiotics.
Chemical Structure and Properties
Tetrahydro-thiophen-3-ol, also known as 3-hydroxy-tetrahydrothiophene, possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of (R) and (S) enantiomers. The (3R)-enantiomer is of particular significance in pharmaceutical applications.[1]
Structure:
Figure 1: Chemical structure of Tetrahydro-thiophen-3-ol.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Tetrahydro-thiophen-3-ol is presented in the table below. The data primarily corresponds to the racemic mixture or the (R)-enantiomer where specified.
| Property | Value | Reference |
| Molecular Formula | C4H8OS | [2] |
| Molecular Weight | 104.17 g/mol | [2] |
| CAS Number | 3334-05-2 (racemate), 100937-75-5 ((R)-enantiomer) | [2][3] |
| IUPAC Name | Tetrahydro-thiophen-3-ol, (3R)-thiolan-3-ol ((R)-enantiomer) | [2] |
| Appearance | Light yellow to yellow liquid | [4] |
| Boiling Point | 84-85 °C at 7 Torr | [4] |
| Density | 1.1762 g/cm³ | [4] |
| pKa | 14.43 ± 0.20 (Predicted) | [4] |
| XLogP3 | 0.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 104.02958605 Da | [2] |
| Topological Polar Surface Area | 45.5 Ų | [2] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of Tetrahydro-thiophen-3-ol is expected to show complex multiplets for the methylene protons on the tetrahydrothiophene ring due to spin-spin coupling. The proton on the carbon bearing the hydroxyl group (C3) would appear as a multiplet, and its chemical shift would be influenced by the solvent. The hydroxyl proton would appear as a broad singlet, and its position is also solvent-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C3) is expected to have a chemical shift in the range of 60-70 ppm. The other three carbon atoms of the tetrahydrothiophene ring will appear at higher field.[5]
Infrared (IR) Spectroscopy
The IR spectrum of Tetrahydro-thiophen-3-ol will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.[6] Other significant peaks would include C-H stretching vibrations around 2850-2960 cm⁻¹ and C-O stretching in the 1000-1260 cm⁻¹ region.[6]
Mass Spectrometry
The mass spectrum of Tetrahydro-thiophen-3-ol is expected to show a molecular ion peak (M+) at m/z 104. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[7][8] Therefore, significant fragments might be observed at m/z 86 (M-H₂O) and other smaller fragments resulting from the cleavage of the tetrahydrothiophene ring.
Experimental Protocols
The synthesis of enantiomerically pure (R)-Tetrahydro-thiophen-3-ol is of significant interest for pharmaceutical applications. Both biocatalytic and chemical methods have been developed for its preparation.
Biocatalytic Synthesis of (R)-Tetrahydro-thiophen-3-ol
A highly enantioselective method for the synthesis of (R)-Tetrahydro-thiophen-3-ol involves the biocatalytic reduction of the precursor, tetrahydrothiophen-3-one, using a ketoreductase (KRED) enzyme.[9]
Experimental Workflow:
Figure 2: Biocatalytic synthesis workflow.
Detailed Methodology:
-
Reaction Setup: A jacketed reaction vessel is charged with a buffered solution (e.g., triethanolamine·HCl with MgSO₄) and a glucose source for cofactor regeneration. The temperature is controlled, typically starting at a lower temperature (e.g., 15 °C).
-
Addition of Reactants: Tetrahydrothiophen-3-one is added to the reaction mixture, followed by the ketoreductase (KRED), a glucose dehydrogenase (GDH) for cofactor regeneration, and the NADP+ cofactor.
-
Reaction Monitoring: The pH of the reaction is maintained at a constant value (e.g., pH 7.0) by the controlled addition of a base (e.g., NaOH). The progress of the reaction is monitored by analytical techniques such as HPLC to determine the conversion of the ketone to the alcohol.
-
Reaction Completion and Work-up: Once the reaction reaches the desired conversion, it can be quenched. The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography if necessary.[9]
Chemical Synthesis via Reduction with Sodium Borohydride
A more conventional chemical approach to synthesize Tetrahydro-thiophen-3-ol involves the reduction of tetrahydrothiophen-3-one using a reducing agent such as sodium borohydride (NaBH₄).[10]
Experimental Workflow:
Figure 3: Chemical synthesis workflow.
Detailed Methodology:
-
Reaction Setup: Tetrahydrothiophen-3-one is dissolved in a suitable solvent, typically an alcohol such as methanol or ethanol, in a reaction flask equipped with a stirrer and under a controlled temperature, often an ice bath (0 °C) to manage the exothermic reaction.[9]
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the solution of the ketone. The addition rate is controlled to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting ketone.
-
Quenching and Work-up: After the reaction is complete, the excess sodium borohydride is quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or column chromatography.[10]
Applications in Drug Development
Tetrahydro-thiophen-3-ol, particularly the (R)-enantiomer, serves as a crucial building block in the synthesis of complex pharmaceutical molecules.
-
Antibiotics: (R)-Tetrahydro-thiophen-3-ol is a key precursor in the synthesis of certain carbapenem antibiotics.[1] These antibiotics are effective against a broad spectrum of bacteria.
-
Medicinal Chemistry: The unique structure of Tetrahydro-thiophen-3-ol, with its chiral center and functional groups, makes it a valuable intermediate for creating libraries of novel compounds for drug discovery programs.[1] Its derivatives may interact with various biological targets.
While direct biological activity data for Tetrahydro-thiophen-3-ol is limited in the public domain, the broader class of thiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12][13][14][15][16]
Chemical Reactivity and Stability
Tetrahydro-thiophen-3-ol is a stable compound under normal conditions. The hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification, allowing for further chemical modifications. The tetrahydrothiophene ring is generally stable but can be oxidized at the sulfur atom under strong oxidizing conditions. Information on its degradation pathways is not extensively documented in the literature.
Safety and Handling
Tetrahydro-thiophen-3-ol is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Tetrahydro-thiophen-3-ol is a valuable heterocyclic compound with significant applications in organic synthesis, particularly in the development of new pharmaceuticals. The ability to produce the enantiomerically pure (R)-form through efficient biocatalytic methods has enhanced its utility as a key building block for complex chiral molecules. Further research into the direct biological activities of Tetrahydro-thiophen-3-ol and its simple derivatives may unveil new therapeutic opportunities. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and applications, serving as a valuable resource for researchers in the field.
References
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- 4. TETRAHYDRO-THIOPHEN-3-OL | 3334-05-2 [m.chemicalbook.com]
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- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
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